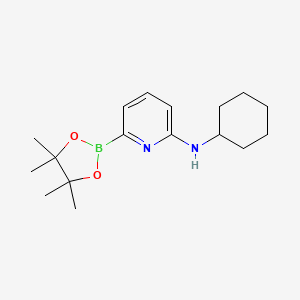

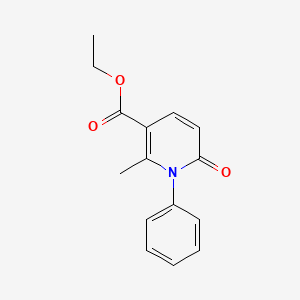

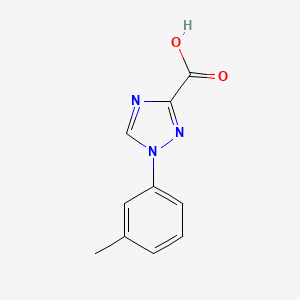

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids and their derivatives are typically synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a boronic ester group (a boron atom bonded to two oxygen atoms and two carbon atoms) .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. They can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds .Aplicaciones Científicas De Investigación

Catalysis and Synthesis Enhancement

This compound has been implicated in facilitating the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives through a solvent-free synthesis method. This process is catalyzed by N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide), highlighting its utility in promoting efficient chemical reactions under mild conditions (Ghorbani‐Vaghei & Amiri, 2014).

Structural and Physicochemical Analysis

Research has also focused on the structural and physicochemical properties of compounds incorporating the N-Cyclohexyl derivative. For instance, studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have provided insight into their molecular structures, conformational analyses, and physicochemical characteristics using techniques like FTIR, NMR, and mass spectrometry, coupled with X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Polymer Chemistry

The compound has found applications in polymer chemistry as well. For example, cyclohexene oxide/carbon dioxide copolymerization catalyzed by chromium(III) complexes is another area where its utility is evident. This process leads to the production of polycarbonates with low molecular weight and narrow dispersities, showcasing its role in environmentally friendly polymer production (Devaine-Pressing, Dawe, & Kozak, 2015).

Boronic Acid Ester Synthesis

Furthermore, the synthesis of boronic acid esters, crucial intermediates in organic synthesis and materials science, has been catalyzed using pyrrolidonium acidic ionic liquids. This synthesis route emphasizes the compound's importance in the formation of structurally complex and functionally diverse boron-containing molecules (Li-Zhen et al., 2010).

Multicyclic Compound Formation

A novel four-component bicyclization strategy employing this compound allows for the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates its role in creating complex molecular architectures, which could have implications across various fields, including medicinal chemistry and material sciences (Tu et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the borylation of alkylbenzenes .

Mode of Action

The compound’s mode of action involves a process called borylation, which is the introduction of a boron atom into a molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The compound affects the biochemical pathway of hydroboration, which involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond . This can occur in alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

The result of the compound’s action is the formation of new compounds such as pinacol benzyl boronate . This can be used in further chemical reactions, potentially leading to the synthesis of various biologically active compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability.

Propiedades

IUPAC Name |

N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZJUACMJASTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694457 |

Source

|

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

CAS RN |

1315350-19-6 |

Source

|

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)